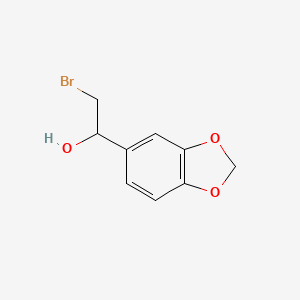

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol

Description

1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-ol is a halogenated benzodioxol derivative characterized by a 1,3-benzodioxole ring substituted at the 5-position with a 2-bromoethanol moiety. This compound is of interest in organic synthesis and medicinal chemistry, particularly for its structural similarity to psychoactive benzodioxol derivatives .

Properties

Molecular Formula |

C9H9BrO3 |

|---|---|

Molecular Weight |

245.07 g/mol |

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-bromoethanol |

InChI |

InChI=1S/C9H9BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3,7,11H,4-5H2 |

InChI Key |

FHFTXZYDHDDIBD-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol typically involves the bromination of 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol. The reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the ethan-1-ol group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can undergo several types of chemical reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form various derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction Reactions: The compound can be reduced to form the corresponding ethane derivative.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethane derivatives.

Scientific Research Applications

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a pharmacophore in drug design and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol involves its interaction with biological molecules through its reactive bromine and hydroxyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with target molecules. These interactions can lead to the modification of proteins or enzymes, affecting their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Halogenated Benzodioxol Derivatives

- 1-(2H-1,3-Benzodioxol-5-yl)propan-2-ol (CAS 6974-61-4): Structural Difference: Lacks bromine; features a propan-2-ol chain instead of bromoethanol. Used as a synthetic intermediate in pharmaceuticals .

- 2-[5-Chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol (CAS 1000932-85-3): Structural Difference: Contains a benzodiazol ring with chlorine substituents instead of benzodioxol. Implications: Increased electronegativity (Cl vs. The diazole ring introduces nitrogen-based reactivity .

Brominated Non-Benzodioxol Compounds

- N-[1-(2H-1,3-Benzodioxol-5-yl)-3-(2,4-dimethylanilino)-3-oxoprop-1-en-2-yl]-2-bromobenzamide: Structural Difference: Bromine is part of a benzamide group, with additional anilino and ketone functionalities. Likely exhibits distinct pharmacokinetic properties due to the amide group .

Pharmacologically Active Benzodioxol Derivatives

N-Ethylnorpentylone (Ephylone, CAS 952016-47-6):

- Structure: 1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one.

- Key Differences: Replaces bromoethanol with an ethylamino-pentanone group.

- Implications: Acts as a stimulant due to the β-keto-amine moiety, which interacts with monoamine transporters. The bromoethanol analog lacks this psychoactive pharmacophore .

N-Methylethylone (C13H17NO3):

- Structure: 1-(2H-1,3-Benzodioxol-5-yl)-2-[ethyl(methyl)amino]propan-1-one.

- Key Differences: Features a tertiary amino group and ketone instead of bromoethanol.

- Implications: Higher lipophilicity and CNS penetration compared to the polar bromoethanol derivative .

Physicochemical Properties

Biological Activity

1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol, also known as (1R)-1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol, is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of approximately 245.07 g/mol. This compound features a bromine atom attached to a bromoethanol group linked to a benzodioxole moiety, which contributes to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol can be achieved through several methods involving bromination and functionalization of benzodioxole derivatives. The following synthetic routes are commonly employed:

- Bromination of Benzodioxole : The benzodioxole structure is first brominated to introduce the bromo group.

- Formation of Bromoethanol Linkage : Subsequent reactions lead to the formation of the bromoethanol linkage.

These methods highlight the compound's accessibility for further research and potential applications in medicinal chemistry.

Antimicrobial Properties

Preliminary studies suggest that 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol exhibits antimicrobial activity . Its structural similarity to other bioactive compounds indicates potential efficacy against various microbial strains. Research has indicated that compounds with similar benzodioxole structures often display significant antimicrobial properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound with various biological targets. Preliminary data indicate that it may interact with specific enzymes involved in metabolic pathways, potentially influencing cellular processes such as apoptosis and proliferation. These interactions are crucial for understanding the compound's safety and efficacy in medicinal applications.

Case Studies

Several case studies have been conducted to explore the biological activity of related compounds, providing insights into the potential effects of 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol:

| Study Title | Findings |

|---|---|

| In Vitro Antimicrobial Activity of Benzodioxole Derivatives | Demonstrated significant activity against Gram-positive bacteria, suggesting similar potential for 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol. |

| Mechanistic Studies on Benzodioxole Compounds | Identified pathways through which benzodioxole derivatives induce apoptosis in cancer cell lines, indicating a possible therapeutic role for 1-(2H-1,3-benzodioxol-5-yl)-2-bromoethan-1-ol in oncology. |

| Structure–Activity Relationship Analysis | Highlighted the importance of substituent positions on biological activity, suggesting that modifications to the benzodioxole moiety could enhance or diminish activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.